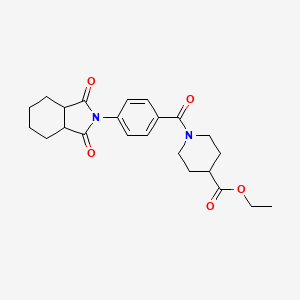![molecular formula C10H14N2O2 B2623938 (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid CAS No. 2229684-16-4](/img/structure/B2623938.png)
(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid, also known as MPPE, is a chemical compound with potential applications in scientific research. It is a pyrazole derivative with a propenoic acid group that is commonly used as a ligand in coordination chemistry. MPPE has been studied for its ability to bind to metal ions and form stable complexes, making it useful for a variety of applications in biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid is related to its ability to bind to metal ions. When (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid is added to a solution containing metal ions, it forms a stable complex with the metal ion through coordination bonding. This complex can be used for a variety of applications, including the detection and quantification of metal ions in biological samples.
Biochemical and Physiological Effects
(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a ligand in coordination chemistry. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid in lab experiments is its ability to form stable complexes with metal ions, making it useful for a variety of applications in biochemistry, pharmacology, and materials science. However, one limitation is that (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid can be difficult to synthesize in large quantities, making it expensive and time-consuming to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for the use of (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid in scientific research. One area of interest is the development of new methods for synthesizing (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid that are more efficient and cost-effective. Additionally, (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid could be used in the development of new sensors for detecting metal ions in biological samples, as well as in the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid in scientific research.
Métodos De Síntesis
The synthesis of (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid can be achieved through several methods, including the reaction of 2-methylpropylhydrazine with acetylacetone followed by the addition of acetic anhydride and pyridine. Another method involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-3-carbaldehyde with malonic acid in the presence of piperidine and acetic acid. Both methods yield high-purity (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid that can be used for scientific research.
Aplicaciones Científicas De Investigación
(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit strong chelating properties, making it useful for the detection and quantification of metal ions in biological samples. (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid can also be used as a ligand in coordination chemistry, forming stable complexes with metal ions that can be used for a variety of applications in materials science.
Propiedades
IUPAC Name |
(E)-3-[1-(2-methylpropyl)pyrazol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKQWHQEVLACM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=CC(=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623855.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2623861.png)

![Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B2623863.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2623864.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2623872.png)


![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)
